
CGS 21680
Vue d'ensemble
Description
CGS-21680 est un composé organique synthétique connu pour son rôle d'agoniste sélectif du récepteur adénosine A2A . Il est couramment utilisé dans la recherche scientifique pour étudier la transmission neuronale et la respiration. Le composé est généralement présenté sous forme de sel organique chlorhydrate avec une masse moléculaire de 536,0 g/mol .
Applications De Recherche Scientifique
CGS-21680 a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé pour étudier les propriétés et le comportement des récepteurs adénosine.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs adénosine.
Mécanisme d'action
CGS-21680 exerce ses effets en se liant sélectivement aux récepteurs adénosine A2A . Cette liaison active le récepteur, ce qui entraîne une cascade d'événements de signalisation intracellulaire. L'activation des récepteurs A2A entraîne la modulation des niveaux d'AMP cyclique (AMPc), qui à son tour affecte divers processus cellulaires . Les effets du composé sur la transmission neuronale et la respiration sont médiés par ces voies moléculaires .
Mécanisme D'action
Target of Action
CGS-21680 is a specific agonist for the adenosine A2A receptor . The adenosine A2A receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .
Mode of Action
CGS-21680 binds to the adenosine A2A receptor with a high affinity . This binding triggers a series of biochemical reactions that lead to various physiological effects. For instance, the activation of adenosine A2A receptors can lead to the inhibition of the adenylate cyclase-cAMP-PKA pathway .
Biochemical Pathways
The activation of adenosine A2A receptors by CGS-21680 can lead to the upregulation of CD39 and CD73 expression, accelerating the hydrolysis of adenosine triphosphate (ATP) and the generation of adenosine . This can have various downstream effects, including the modulation of immune responses and inflammation .
Pharmacokinetics
It is known that the compound is usually presented as an organic hydrochloride salt, and it is soluble up to 34 mg/mL in DMSO and 20 mg/mL in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin . These properties may influence its bioavailability and distribution in the body.
Result of Action
The activation of adenosine A2A receptors by CGS-21680 has been shown to have various effects. For instance, in an animal model of Huntington’s disease, CGS-21680 was found to slow motor deterioration, prevent reduction in brain weight, and reduce the size of mutant huntingtin aggregates and intranuclear inclusions . In another study, CGS-21680 was found to exacerbate experimental autoimmune neuritis in Lewis rats, possibly due to the inhibition of IL-2 .
Analyse Biochimique
Biochemical Properties
CGS-21680 is a potent and selective A2A adenosine receptor agonist . It has a Ki value of 27 nM, indicating its high affinity for the A2A receptor . It interacts with the A2A receptor, leading to a decrease in D2 signaling . This interaction plays a crucial role in various biochemical reactions, including the regulation of myocardial blood flow and the release of neurotransmitters such as glutamate and dopamine in the brain .
Cellular Effects
CGS-21680 has been shown to have significant effects on various types of cells and cellular processes. It increases the proliferation of neural progenitor cells, promotes the survival of motoneurons, and activates TrkB receptors . It also has anti-inflammatory effects in animal models of lung injury and reduces neurotoxicity induced by Kainate . In the context of Huntington’s disease, CGS-21680 slows motor deterioration, prevents reduction in brain weight, and reduces the size of mutant huntingtin aggregates and intranuclear inclusions .
Molecular Mechanism
The molecular mechanism of action of CGS-21680 involves its binding to the adenosine A2A receptor, which forms a mutually inhibitory heteromer with the dopamine D2 receptor . Activation of the A2A receptor by CGS-21680 leads to a decrease in D2 signaling . This results in various effects at the molecular level, including changes in gene expression, enzyme inhibition or activation, and alterations in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CGS-21680 have been observed to change over time. For instance, in a study involving rats, it was found that a dose of 0.03 mg/kg of CGS-21680 increased startle amplitude, while a dose of 0.09 mg/kg resulted in an overall decrease in locomotor activity . Additionally, treatment with CGS-21680 significantly increased NAc CREB, which was attenuated to control levels by either dose of CGS-21680 .
Dosage Effects in Animal Models
In animal models, the effects of CGS-21680 vary with different dosages. For example, in a study involving rats, it was found that a dose of 0.03 mg/kg of CGS-21680 increased startle amplitude, while a dose of 0.09 mg/kg resulted in an overall decrease in locomotor activity .
Metabolic Pathways
It is known that adenosine, the molecule that CGS-21680 mimics, plays a crucial role in many metabolic processes, including energy transfer, signal transduction, and neurotransmission .
Transport and Distribution
Given its solubility in DMSO and aq 2-hydroxypropyl-β-cyclodextrin, it can be inferred that it is likely to be distributed widely in the body .
Subcellular Localization
It is known that the adenosine A2A receptor, which CGS-21680 targets, is located on the cell surface . Therefore, it can be inferred that CGS-21680 primarily acts at the cell surface where it binds to the A2A receptor .
Méthodes De Préparation
La synthèse du CGS-21680 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel. Le composé est synthétisé par une série de réactions impliquant la formation du système cyclique purique et la fixation ultérieure de la fraction ribose . Les méthodes de production industrielle impliquent généralement l'optimisation de ces voies synthétiques afin d'obtenir des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
CGS-21680 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au cycle purique.
Substitution : Les réactions de substitution peuvent introduire différents substituants sur le cycle purique ou sur la fraction ribose.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
CGS-21680 est unique parmi les agonistes des récepteurs adénosine en raison de sa forte sélectivité pour le sous-type de récepteur A2A . Les composés similaires comprennent :
NECA (5'-N-Ethylcarboxamidoadénosine) : Un agoniste non sélectif des récepteurs adénosine.
CPA (N6-Cyclopentyladénosine) : Un agoniste sélectif du récepteur A1.
IB-MECA (N6-(3-Iodobenzyl)adénosine-5'-N-méthyluronamide) : Un agoniste sélectif du récepteur A3.
La sélectivité de CGS-21680 pour les récepteurs A2A le rend particulièrement précieux pour la recherche axée sur ce sous-type de récepteur .
Propriétés
IUPAC Name |
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOANWZGLPPROA-RQXXJAGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043882 | |
| Record name | CGS 21680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120225-54-9 | |
| Record name | CGS 21680 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120225-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120225549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGS 21680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-21680 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5HB1E831H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


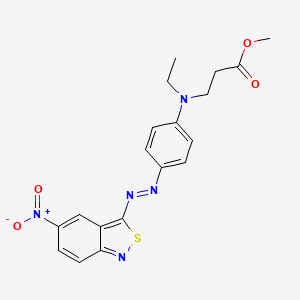
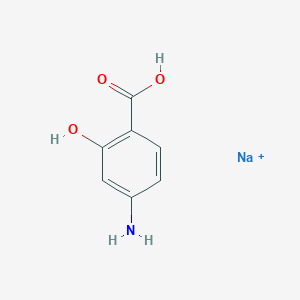
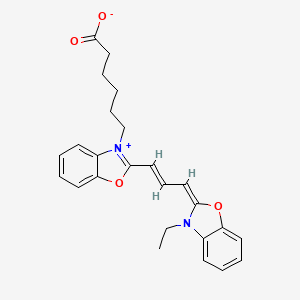

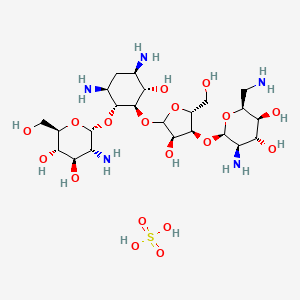
![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)
![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)
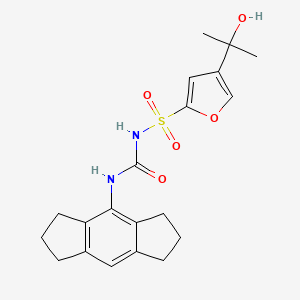


![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)

